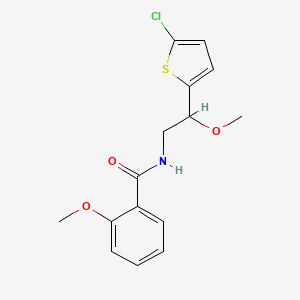

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

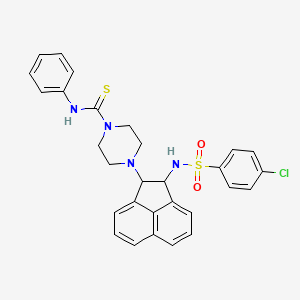

The compound “N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-methoxybenzamide” seems to be a complex organic molecule. It appears to contain a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . The “5-chlorothiophen-2-yl” part indicates the presence of a chlorine atom on the thiophene ring . The “methoxyethyl” and “methoxybenzamide” parts suggest the presence of methoxy (-OCH3) groups and a benzamide moiety .

Physical And Chemical Properties Analysis

The related compound “5-Chlorothiophen-2-yl)methanamine” has a molecular weight of 147.63, and it’s recommended to be stored in a dark place, under -20C . Another related compound, “2-(5-CHLOROTHIOPHEN-2-YL)ETHANAMINE HYDROCHLORIDE”, has a molecular weight of 198.113 Da .

Applications De Recherche Scientifique

Novel 4-Thiazolidinone Derivatives as Benzodiazepine Receptor Agonists

A study discussed the design, synthesis, and biological evaluation of 4-thiazolidinone derivatives as potential anticonvulsant agents. These compounds, including N-substituted phenyl-4-oxothiazolidin-3-yl derivatives, showed considerable anticonvulsant activity in tests and were evaluated for their pharmacological effects related to benzodiazepine receptors, indicating a significant sedative-hypnotic activity without impairing learning and memory (Faizi et al., 2017).

Corrosion Inhibition in Carbon Steel

Research on methoxy-substituted phenylthienylbenzamidine derivatives, including their application as corrosion inhibitors for carbon steel in hydrochloric acid medium, was presented. These compounds demonstrated effective corrosion inhibition, with efficiency improving at higher concentrations. The adsorption of these derivatives on steel surfaces was found to follow Langmuir adsorption isotherm (Fouda et al., 2020).

Molecular Structure and Intermolecular Interactions

A study on N-3-hydroxyphenyl-4-methoxybenzamide showcased its molecular structure through X-ray diffraction and DFT calculations. The research highlighted the influence of intermolecular interactions, such as dimerization and crystal packing, on molecular geometry, emphasizing the minor effects on bond lengths and angles but significant impacts on dihedral angles and aromatic ring conformation (Karabulut et al., 2014).

Structural Configurations and Spectroscopic Analysis

Another investigation focused on the absolute configuration of certain 5-chloro-2-methoxy-N-phenylbenzamide derivatives. The study employed NMR and X-ray diffraction to elucidate the structural configurations and explored the effects of substituents on molecular properties, demonstrating the potential medicinal applications through dipole moment estimations (Galal et al., 2018).

Synthesis and Antimicrobial Activity

Research on the synthesis and antimicrobial screening of 5-(benzylidene)-3-phenylthiazolidin-4-one derivatives incorporating thiazole ring was reported. These N-substituted benzamide compounds exhibited notable antibacterial and antifungal activities, suggesting their therapeutic potential against microbial diseases (Desai et al., 2013).

Rhodium-Catalyzed Annulations

A study on Rh(III)-catalyzed chemodivergent annulations between N-methoxybenzamides and sulfoxonium ylides via C-H activation was presented. This research highlights a novel approach to synthesizing complex molecules, underscoring the role of acid-controlled conditions in promoting chemodivergent cyclizations (Xu et al., 2018).

Safety and Hazards

Propriétés

IUPAC Name |

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO3S/c1-19-11-6-4-3-5-10(11)15(18)17-9-12(20-2)13-7-8-14(16)21-13/h3-8,12H,9H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIUFZIURWFQSQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NCC(C2=CC=C(S2)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-methoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[5-(4-benzylpiperidin-1-yl)-4-cyano-1,3-oxazol-2-yl]-N,N-diethylbenzenesulfonamide](/img/structure/B2877405.png)

![2-Bicyclo[2.1.1]hexanylmethanamine;hydrochloride](/img/structure/B2877407.png)

![N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2877414.png)

![3-fluoro-4-methoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2877416.png)

![4-benzyl-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2877417.png)

![9-((3-Chloro-4-methoxyphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2877421.png)

![Tert-butyl N-[3-[[(1R,2S,3R,4R)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-(3-fluorophenoxy)-3-hydroxycyclopentyl]amino]-3-oxopropyl]carbamate](/img/structure/B2877426.png)